molecular formula C19H14N2O2S2 B2731766 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone CAS No. 478047-45-9

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone

Cat. No.: B2731766
CAS No.: 478047-45-9
M. Wt: 366.45
InChI Key: WBILINMDTPQLEW-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone is a complex organic compound with a unique structure that integrates elements of both benzoxazole and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone typically involves multiple steps:

  • Formation of Benzoxazole Moiety

    • Starting with o-aminophenol and a suitable aldehyde, condensation occurs under acidic conditions to form the benzoxazole ring.

  • Thiazole Formation

    • The thiazole ring is synthesized by the condensation of thioamide with α-bromoketone under basic conditions.

  • Linking via Sulfanyl Bridge

    • The final step involves linking the benzoxazole and thiazole rings through a sulfanyl (thiol) bridge using a sulfur donor like thiourea, followed by oxidative coupling.

Industrial Production Methods

Scaling up these reactions for industrial production involves optimization of reaction conditions to ensure high yield and purity. Continuous flow techniques and catalytic systems can be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • Under oxidative conditions, the sulfanyl bridge can be converted to a sulfoxide or sulfone.

  • Reduction

    • Reduction can target the carbonyl group in the ethanone moiety, potentially leading to alcohol derivatives.

  • Substitution

    • Electrophilic or nucleophilic substitutions can occur on the benzoxazole and thiazole rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Halides, organolithium compounds, Grignard reagents.

Major Products

  • Sulfoxides and Sulfones: : Resulting from oxidation.

  • Alcohol Derivatives: : Resulting from reduction.

  • Substituted Rings: : Resulting from various substitution reactions.

Scientific Research Applications

Chemistry

  • Used as a precursor for synthesizing complex molecules.

  • Acts as a ligand in coordination chemistry.

Biology

  • Shows potential in bioconjugation processes due to its reactive sites.

Medicine

  • Investigated for its antimicrobial and anticancer properties.

  • Functions as a building block for designing enzyme inhibitors.

Industry

  • Utilized in the development of organic electronic materials.

  • Acts as an intermediate in the production of advanced polymers.

Mechanism of Action

The effects of 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone are primarily mediated through its interaction with biological macromolecules. The compound's unique structure allows it to bind to specific enzymes or receptors, modulating their activity. Key pathways involve inhibition of bacterial enzymes, leading to antimicrobial effects, and disruption of cancer cell metabolism, contributing to its anticancer potential.

Comparison with Similar Compounds

Unique Features

  • The integration of both benzoxazole and thiazole rings provides a scaffold for diverse chemical reactivity.

  • The sulfanyl bridge adds additional sites for modification.

Similar Compounds

  • Benzoxazole Derivatives: : Known for their antimicrobial properties.

  • Thiazole Derivatives: : Widely used in pharmaceuticals for their therapeutic effects.

By comparison, 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone uniquely combines these features, making it a versatile compound for scientific exploration and application.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S2/c1-12-17(25-18(20-12)13-7-3-2-4-8-13)15(22)11-24-19-21-14-9-5-6-10-16(14)23-19/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBILINMDTPQLEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)CSC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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